molecular formula C12H13NO4 B6357808 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid CAS No. 1368830-73-2

3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B6357808
CAS No.: 1368830-73-2
M. Wt: 235.24 g/mol
InChI Key: OMLYRXRMSBWHDW-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where large quantities of the starting materials are reacted in reactors designed for high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a pyrrolidinone ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-7-8(12(15)16)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLYRXRMSBWHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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